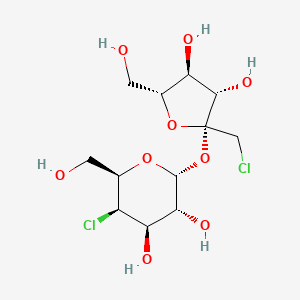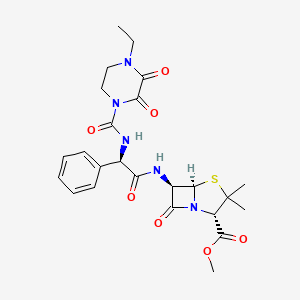
ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Biohydrogenation and Chiral Synthons
- Ethyl 4,4-dimethoxy-3-methylbut-2-enoate, a related compound, has been investigated for its use in biohydrogenation processes with Saccharomyces cerevisiae (baker's yeast). These studies are significant for the preparation of bifunctional chiral synthons, which are valuable in organic synthesis (Ferraboschi et al., 1987).
Enantioselective Hydrogenation
- Research has demonstrated the enantioselective hydrogenation of ethyl (E)-2-oxo-4-arylbut-3-enoate to form ethyl 2-hydroxy-4-arylbutyrate. This process showcases the potential of ethyl (E)-4-hydroxy-3-methylbut-2-enoate in synthesizing highly enantioselective compounds, which is crucial in the pharmaceutical industry (Meng, Zhu, & Zhang, 2008).
Stereochemistry in Organic Compounds
- The stereochemistry of ethyl (E)-4-hydroxy-3-methylbut-2-enoate and similar compounds has been extensively studied. These studies provide insights into the structural aspects of these compounds, which are important for understanding their chemical behavior and potential applications in synthesis (Brettle et al., 1973).
Fluorinated Building Blocks
- The conversion of ethyl (E)-4-hydroxy-3-methylbut-2-enoate derivatives into fluorinated building blocks, like 3-fluorofuran-2(5H)-ones, illustrates its use in creatingspecialized organic compounds. These fluorinated compounds are useful in various industrial applications, including pharmaceuticals (Pomeisl et al., 2007).
Synthesis of Oxiracetam
- Ethyl (E)-4-chloro-3-ethoxybut-2-enoate, a compound related to ethyl (E)-4-hydroxy-3-methylbut-2-enoate, was utilized in the synthesis of racemic 4-Hydroxy-2-oxo-1-pyrrolidineacetamide (Oxiracetam). This research highlights its potential in synthesizing complex molecules with pharmaceutical relevance (Laffan et al., 1992).
Biosynthesis of Chiral Drugs
- The biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of ethyl (E)-4-hydroxy-3-methylbut-2-enoate, is crucial for producing enantiopure intermediates for chiral drugs. This process is particularly important for the production of cholesterol-lowering statins (Ye, Ouyang, & Ying, 2011).
Wine Aroma Research
- Ethyl 2-hydroxy-3-methylbutanoate, a compound related to ethyl (E)-4-hydroxy-3-methylbut-2-enoate, has been studied for its chemical and sensory characteristics in wines. This research provides insights into the role of such esters in the aroma profile of wines (Gammacurta et al., 2018).
Organic Synthesis and Catalysis
- Investigations into polymeric metal complexes using derivatives of ethyl (E)-4-hydroxy-3-methylbut-2-enoate reveal its potential in catalytic activities and organic synthesis. These studies contribute to the understanding of complex chemical reactions and the development of new catalytic processes (Ingole, Bajaj, & Singh, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPOQWCBISWQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-3-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)
![2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline](/img/structure/B3329929.png)


![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)


![(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3330007.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)